Quinoline-6-sulfonyl chloride
Overview
Description
Quinoline-6-sulfonyl chloride is an organic compound that belongs to the class of quinoline derivatives. It is characterized by the presence of a sulfonyl chloride group attached to the sixth position of the quinoline ring. This compound is known for its reactivity and is widely used in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
Quinoline-6-sulfonyl chloride is a compound that belongs to the class of sulfonamides . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, eye function, and bacterial folic acid synthesis .
Mode of Action
The mode of action of sulfonamides, including this compound, involves the inhibition of bacterial DNA synthesis . They achieve this by competitively inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a vital component for bacterial DNA replication .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, this compound disrupts the folic acid synthesis pathway in bacteria . This disruption prevents the production of essential nucleotides required for DNA replication, thereby inhibiting bacterial growth and proliferation .
Pharmacokinetics
They are also known to be metabolized in the liver and excreted in the urine .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and proliferation . By disrupting the folic acid synthesis pathway, the compound prevents bacteria from replicating their DNA, thereby inhibiting their ability to multiply .
Action Environment
The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the compound’s storage environment is crucial for maintaining its stability and effectiveness . It is recommended to store the compound at 4°C in a sealed storage, away from moisture . Furthermore, the compound’s effectiveness can be influenced by the pH of the environment, as well as the presence of other substances that may interact with it .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory effects
Cellular Effects
Quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness
Molecular Mechanism
Quinoline derivatives show significant results through different mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinoline-6-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of quinoline with chlorosulfonic acid. The reaction typically takes place under controlled conditions, with the temperature maintained at a specific range to ensure the desired product is obtained. The reaction can be represented as follows:
Quinoline+Chlorosulfonic Acid→Quinoline-6-sulfonyl chloride+Hydrogen Chloride
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale reactions using specialized equipment to handle the corrosive nature of chlorosulfonic acid. The process is optimized to maximize yield and minimize by-products. Industrial production may also incorporate purification steps to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Quinoline-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form quinoline-6-sulfonamide.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or alcohols, often carried out in the presence of a base such as pyridine.
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Utilize palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
Quinoline-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its role in the development of drugs with antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at the eighth position.
Quinoxaline-6-sulfonyl chloride: Contains a quinoxaline ring instead of a quinoline ring.
Quinoline-6-sulfonamide: The sulfonyl chloride group is replaced with a sulfonamide group.
Uniqueness
Quinoline-6-sulfonyl chloride is unique due to its specific reactivity and position of the sulfonyl chloride group. This positioning allows for selective reactions and the formation of unique derivatives that may not be achievable with other similar compounds.
Properties
IUPAC Name |
quinoline-6-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDKCUOUBLCZQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10495786 | |
Record name | Quinoline-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10495786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65433-99-0 | |
Record name | Quinoline-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10495786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | quinoline-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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